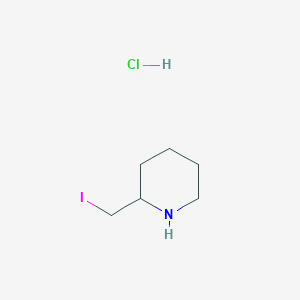

2-(Iodomethyl)piperidine hydrochloride

CAS No.: 1353979-65-3

Cat. No.: VC5377184

Molecular Formula: C6H13ClIN

Molecular Weight: 261.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353979-65-3 |

|---|---|

| Molecular Formula | C6H13ClIN |

| Molecular Weight | 261.53 |

| IUPAC Name | 2-(iodomethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H12IN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |

| Standard InChI Key | AWFYLFUIYGFKKW-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CI.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(iodomethyl)piperidine hydrochloride is C₆H₁₃ClIN, with a molecular weight of 261.53 g/mol based on its structural analogs . The iodomethyl group at the 2-position introduces significant steric and electronic effects, influencing reactivity and solubility. Key properties inferred from related compounds include:

The compound’s logP (partition coefficient) of approximately 2.55 suggests moderate lipophilicity, which is critical for its penetration through biological membranes in pharmaceutical applications. The presence of iodine enhances its utility in radiolabeling and cross-coupling reactions, while the hydrochloride salt improves stability and crystallinity .

Synthetic Routes and Optimization

Direct Alkylation of Piperidine

A patent describing the synthesis of 2-piperidinoethylchloride hydrochloride provides a foundational method adaptable to 2-(iodomethyl)piperidine hydrochloride. The process involves:

-

Hydroxyethylation: Reacting piperidine with ethylene chlorohydrin in toluene to form 2-piperidinoethanol.

-

Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) at 70–85°C to substitute the hydroxyl group with chlorine.

Organometallic Approaches

Thesis work on piperidine synthesis via organometallic chemistry highlights alternative strategies using zinc iodide intermediates. For example, β-aminoalkyl zinc iodides can react with halogenated alkenes to form substituted piperidines. Applying this to 2-(iodomethyl)piperidine hydrochloride would require:

-

Preparing a zinc iodide precursor with an iodomethyl side chain.

-

Coupling with a chloroalkene under copper catalysis.

This route offers stereochemical control but faces challenges in handling moisture-sensitive reagents .

Applications in Pharmaceutical Chemistry

Intermediate for Spasmolytic Agents

The patent for 2-piperidinoethylchloride hydrochloride underscores its role in synthesizing spasmolytics like pitofenone hydrochloride. By analogy, 2-(iodomethyl)piperidine hydrochloride could serve as a precursor for anticholinergic drugs, where the iodine atom facilitates further functionalization via Ullmann or Suzuki-Miyaura couplings .

Antiviral Drug Development

Research on indole-2-carboxamide inhibitors reveals that piperidine derivatives with halogenated side chains exhibit potent activity against neurotropic alphaviruses. For instance, compound 27g (4-PyrCH₂CH₂NH) demonstrated an IC₅₀ of 0.5 µM against WEEV . Introducing an iodomethyl group at the 2-position could enhance blood-brain barrier penetration, as iodine’s polarizability improves passive diffusion .

Future Directions and Challenges

-

Synthetic Optimization: Developing one-pot methods to reduce purification steps.

-

Biological Profiling: Evaluating in vitro toxicity and antiviral efficacy.

-

Scale-Up: Addressing iodine’s cost and handling challenges in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume